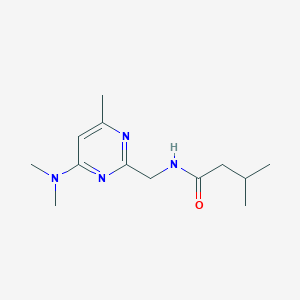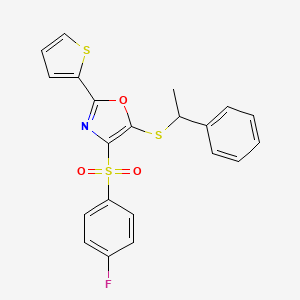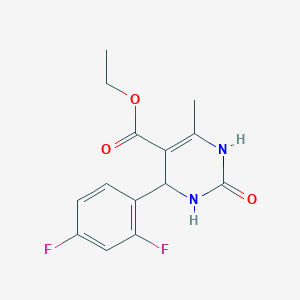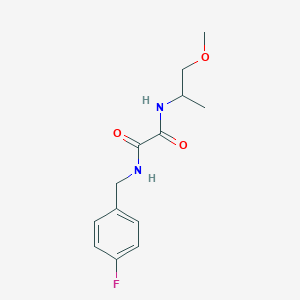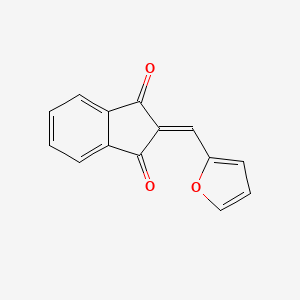
2-(2-Furylmethylene)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, "2-[(pyridin-2-ylmethylidene)amino]-6-aminopyridine (L1), 2-[(2-furylmethylene)]phenylenediamine (L2) and their Mn(II) and Pd(II) complexes have been synthesized as potential photoactive materials . Another study discusses the synthesis of functionally substituted hydrofuranones based on the reactions of commercially available furfural with hydrogen peroxide .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, “2-(2-(2-FURYLMETHYLENE)HYDRAZINO)-N-(2-METHOXYPHENYL)-2-OXOACETAMIDE” has a linear formula of C14H13N3O4 . Another compound, “(2E)-2-(2-Furylmethylene)hydrazinecarboxamide”, has a molecular formula of C6H7N3O2 .
Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For instance, the reactions of “2 (5 H )-furanone” and “5-hydroxy-2 (5 H )-furanone” have been reviewed, including oxidation and 1,3-dipolar cycloaddition, direct arylation, reactions with enamines, CH-acids, and amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “(2E)-2-(2-Furylmethylene)-6-nitro-2H-1,4-benzoxazin-3(4H)-one” has a molecular formula of C13H8N2O5 and an average mass of 272.213 Da .
Aplicaciones Científicas De Investigación
Ultrasound-assisted Synthesis
Research by Ghahremanzadeh et al. (2011) demonstrates the synthesis of derivatives of 1H-indene-1,3(2H)-dione, such as 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione), using ultrasound irradiation. This method is notable for its environmental benignity due to the use of ethanol as a solvent (Ghahremanzadeh et al., 2011).
Molecular Structure and Vibrational Study
Prasad et al. (2010) focused on the molecular structure and vibrational analysis of 1H-indene-1,3(2H)-dione derivatives. They employed density functional theory calculations to analyze the geometries and harmonic frequencies of these molecules (Prasad et al., 2010).
Theoretical Raman and FTIR Vibrational Analysis
Pathak et al. (2012) conducted a theoretical analysis of the vibrational properties of 2-phenyl-1H-indene-1,3(2H)-dione using the ab initio method. Their study provides insights into the reactivity and molecular properties of these compounds (Pathak et al., 2012).
Synthesis of Indenodihydropyridine and Indenopyridine Compounds
Luo et al. (2019) developed a method for synthesizing indenodihydropyridines and indenopyridine compounds. This process involves a cascade reaction and has been highlighted for its mild temperature conditions and high yields (Luo et al., 2019).
Third Order Optical Non-Linearity
Seniutinas et al. (2012) investigated the optical features of arylmethylene-1,3-indandione based molecular glasses. Their study is significant for understanding the non-linear optical properties of these compounds (Seniutinas et al., 2012).
Palladium-Catalyzed Synthesis
Zhang et al. (2015) developed an efficient synthesis method for 2-substituted indene-1,3(2H)-diones. This method uses phenyl formate as a CO source in a palladium-catalyzed process, notable for its broad substrate scope and excellent yields (Zhang et al., 2015).
Safety And Hazards
Direcciones Futuras
The future directions for research on similar compounds include further exploration of their synthesis, properties, and potential applications. For instance, a study discusses the potential of “2 (5 H )-furanone” and “5-hydroxy-2 (5 H )-furanone” as promising reagents for organic synthesis, including the production of biologically active substances .
Propiedades
IUPAC Name |
2-(furan-2-ylmethylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-13-10-5-1-2-6-11(10)14(16)12(13)8-9-4-3-7-17-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGUVWKWSGCMLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CO3)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furylmethylene)-1H-indene-1,3(2H)-dione | |
CAS RN |
29874-41-7 |
Source


|
| Record name | 2-FURAN-2-YLMETHYLENE-INDAN-1,3-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

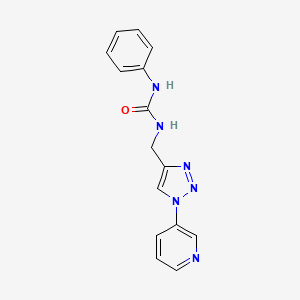
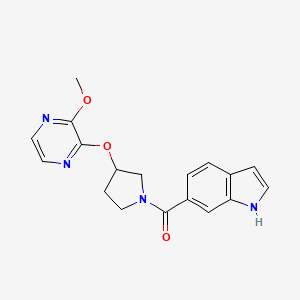
![(3-(benzyloxy)phenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride](/img/structure/B2392276.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2392277.png)
![Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2392280.png)
![2-(1H-indol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2392281.png)
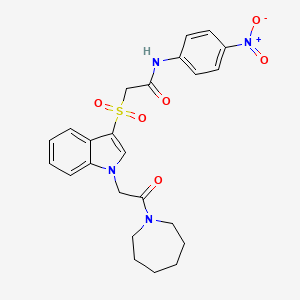

![3-{[(2-Methyl-1,4-dihydropyrimidin-4-ylidene)amino]methyl}benzoic acid](/img/structure/B2392287.png)
![2-Chloro-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]acetamide](/img/structure/B2392288.png)
